1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid
CAS No.: 1363380-83-9
Cat. No.: VC0087355
Molecular Formula: C10H15F2NO4
Molecular Weight: 251.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363380-83-9 |
|---|---|
| Molecular Formula | C10H15F2NO4 |
| Molecular Weight | 251.23 |
| IUPAC Name | 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H15F2NO4/c1-8(2,3)17-7(16)13-9(6(14)15)4-10(11,12)5-9/h4-5H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | KEYBLBUGXCHLBX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)O |
Introduction
Chemical Identity and Nomenclature
1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid belongs to the family of fluorinated cyclobutane derivatives with a protected amino group. The compound is known by several synonyms, reflecting its complex structure and various naming conventions in chemical literature.
Identification Data
The compound is uniquely identified through several standardized chemical identifiers as shown in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1363380-83-9 |
| Molecular Formula | C10H15F2NO4 |
| Molecular Weight | 251.23 g/mol |
| IUPAC Name | 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Synonyms and Alternative Names
The compound is referred to by numerous alternative names in scientific literature:
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1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid
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1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylic acid
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Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-difluoro-
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3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
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1-(Boc-amino)-3,3-difluorocyclobutanecarboxylic acid - B8011
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is essential for its proper handling, storage, and application in research settings.
Physical Properties
The compound exhibits specific physical characteristics that influence its behavior in various experimental conditions:
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | Inferred |
| Boiling Point | 364.8±42.0 °C (Predicted) | |
| Density | 1.30±0.1 g/cm³ (Predicted) | |
| pKa | 2.97±0.40 (Predicted) |
Synthesis and Structural Features
Synthetic Pathways
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid involves a series of carefully orchestrated chemical reactions. The primary synthetic route includes:
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Protection of the amino group with a tert-butoxycarbonyl (Boc) group
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Introduction of fluorine atoms into the cyclobutane ring structure
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Formation of the carboxylic acid functional group
This multistep synthesis requires precise control of reaction conditions to achieve the desired stereochemistry and functional group arrangement.
Structural Features and Significance
The structural elements of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid confer specific chemical properties that make it valuable in research applications:
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The cyclobutane ring provides a rigid scaffold with defined geometry
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The difluoro substitution at the 3-position enhances metabolic stability and alters electronic properties
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The Boc-protected amino group serves as a masked primary amine that can be deprotected under acidic conditions
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The carboxylic acid moiety offers a versatile handle for further functionalization
The incorporation of fluorine atoms into the structure is particularly significant, as fluorination often enhances the bioavailability and metabolic stability of compounds derived from this building block.
Applications in Research and Development
Role in Protein Degrader Synthesis
One of the primary applications of 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is in the synthesis of protein degraders. Protein degraders represent an innovative class of molecules designed to target specific proteins for degradation, a process with significant implications in drug discovery and development.
The compound serves as a valuable building block in these synthetic pathways, contributing both structural rigidity and enhanced metabolic stability to the final molecules. The presence of the difluorocyclobutane moiety provides a unique structural element that can influence the three-dimensional conformation and physicochemical properties of the resulting protein degraders.
Medicinal Chemistry Applications
In medicinal chemistry research, fluorinated compounds like 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid have gained significant attention due to their distinctive properties. The incorporation of fluorine atoms can lead to:
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Increased metabolic stability through the blocking of oxidative metabolism
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Enhanced binding affinity to target proteins
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Improved membrane permeability and bioavailability
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Modulation of acidity/basicity of neighboring functional groups
These characteristics make the compound particularly valuable in the design and synthesis of potential therapeutic agents.
Related Compounds and Comparative Analysis
Structural Analogs
A closely related compound to 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid is its methyl ester derivative, Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate (CAS: 2097068-68-1). This ester has a molecular formula of C11H17F2NO4 and a molecular weight of 265.257 g/mol.
The primary structural difference between these compounds is the presence of a methyl ester group in the derivative instead of the free carboxylic acid group in the parent compound. This modification alters the reactivity profile and potentially the physicochemical properties, although both compounds serve as building blocks in similar research applications.
Another related compound is 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid (CAS: 1936649-94-3), which features a five-membered cyclopentane ring instead of the four-membered cyclobutane ring. This structural variation impacts the conformational properties and potentially the reactivity patterns of the molecule .
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